Binding Affinity at α4β2 nAChR: Epiboxidine vs. Epibatidine vs. ABT-418
In a direct head-to-head comparison using [3H]nicotine binding in rat cerebral cortical membranes, epiboxidine was found to be 10-fold less potent than epibatidine, but 17-fold more potent than ABT-418 [1]. This quantifies epiboxidine's position between an ultra-potent, highly toxic agonist and a safer but much weaker one.
| Evidence Dimension | Inhibition of [3H]nicotine binding to α4β2 nAChRs |
|---|---|
| Target Compound Data | Ki = 0.46 nM (rat); 1.2 nM (human) |
| Comparator Or Baseline | Epibatidine (10-fold more potent) and ABT-418 (17-fold less potent) |
| Quantified Difference | 10-fold less potent than epibatidine; 17-fold more potent than ABT-418 |
| Conditions | Rat cerebral cortical membranes, [3H]nicotine binding assay |
Why This Matters
This establishes epiboxidine hydrochloride as a potent tool for α4β2 receptor studies, avoiding the extreme toxicity of epibatidine while providing far greater assay sensitivity than ABT-418.
- [1] Badio, B., et al. (1997). Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine. European Journal of Pharmacology, 321(2), 189-194. View Source
